

An In-depth Technical Guide to Ethyl acetoacetate-d5 (CAS: 55514-60-8)

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Compound of Interest

Compound Name: Ethyl acetoacetate-d5

Cat. No.: B15566083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl acetoacetate-d5**, a deuterated isotopologue of ethyl acetoacetate. This document consolidates essential data, experimental protocols, and mechanistic insights to support its application in research and drug development.

Core Compound Properties

Ethyl acetoacetate-d5 is a stable isotope-labeled version of ethyl acetoacetate, where five hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification and pharmacokinetic studies.

Physicochemical and Analytical Data

A summary of the key quantitative data for **Ethyl acetoacetate-d5** is presented in Table 1. This data has been compiled from various supplier technical data sheets and analytical databases.

Property	Value	Reference(s)
CAS Number	55514-60-8	[1][2]
Chemical Name	Butanoic-2,2,4,4,4-d5 acid, 3-oxo-, ethyl ester	[1]
Synonyms	Ethyl 3-Oxobutyrate-d5, Ethyl acetylacetate-d5	[2]
Molecular Formula	C ₆ H ₅ D ₅ O ₃	[1]
Molecular Weight	135.17 g/mol	
Appearance	Colorless to light yellow liquid	
Purity (by GC)	≥98%	
Isotopic Enrichment	≥98 atom % D	

Synthesis and Isotopic Labeling

The synthesis of **Ethyl acetoacetate-d5** involves the exchange of enolizable protons in the parent compound with deuterium. A general experimental protocol for this deuterium exchange is outlined below.

Experimental Protocol: Deuterium Exchange of Ethyl Acetoacetate

This protocol is adapted from methodologies describing the deuterium exchange of enolizable protons in ethyl acetoacetate.

Objective: To synthesize **Ethyl acetoacetate-d5** by exchanging the five enolizable protons of ethyl acetoacetate with deuterium.

Materials:

- Ethyl acetoacetate
- Ethanol-d (C₂H₅OD)

- Potassium deuterioxide (KOD) in D₂O
- Methylene chloride
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, dissolve ethyl acetoacetate in ethanol-d.
- Add a catalytic amount of a solution of potassium deuterioxide in D₂O to the flask. The use of ethanol-d as the deuterium source helps to minimize side reactions like deuterolysis of the ester group that can occur when using D₂O alone under harsh conditions.
- Attach a reflux condenser and heat the mixture under reflux. The reaction time and temperature can be optimized to achieve the desired level of deuterium incorporation.
- After cooling to room temperature, quench the reaction by adding an excess of D₂O.
- Extract the product with methylene chloride.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Ethyl acetoacetate-d₅**.
- Purify the product by distillation under reduced pressure.

Characterization:

- Confirm the identity and isotopic enrichment of the product using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The mass spectrum will show a molecular ion peak corresponding to the d5-labeled compound.

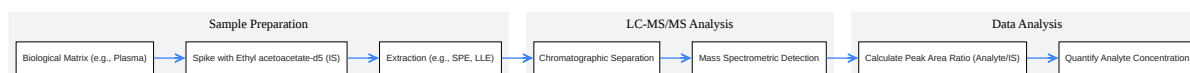
Applications in Research and Drug Development

Ethyl acetoacetate-d5 serves as a critical tool in several areas of scientific research and pharmaceutical development.

Internal Standard for Quantitative Analysis

Deuterated compounds are ideal internal standards for quantitative mass spectrometry assays (e.g., LC-MS, GC-MS) due to their similar physicochemical properties to the analyte, but distinct mass.

Experimental Workflow: Use as an Internal Standard



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Caption: Workflow for quantitative analysis using an internal standard.

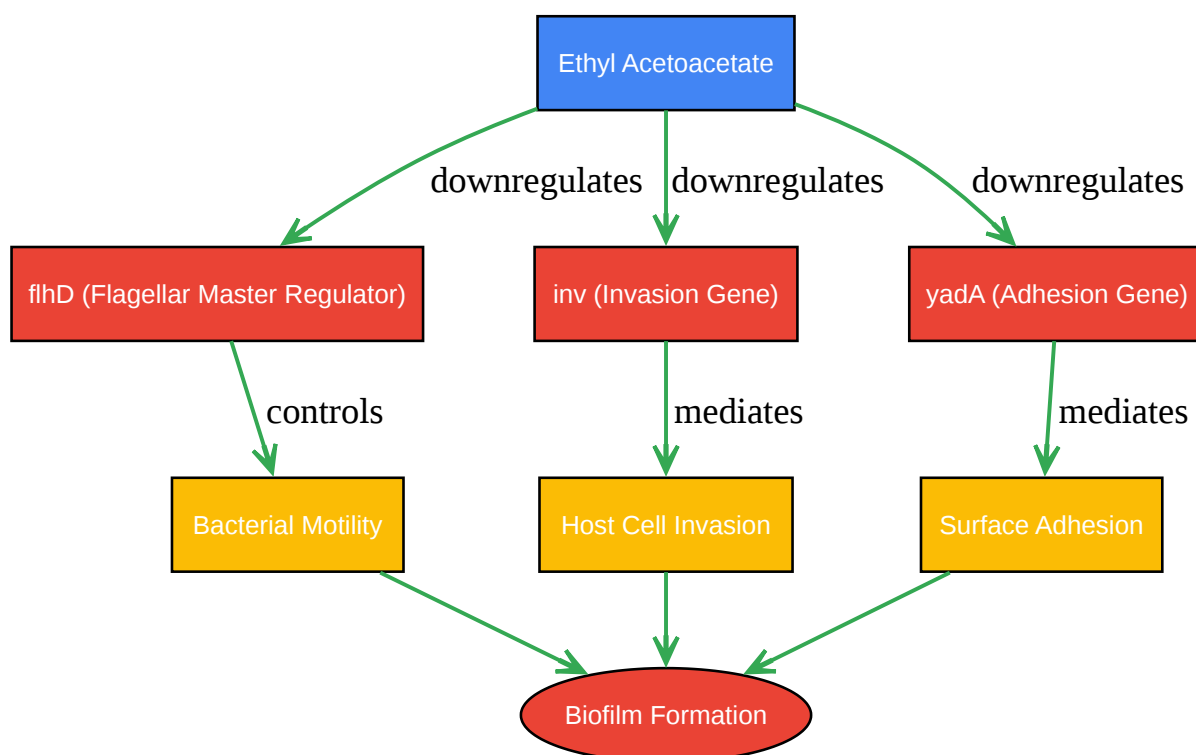
Tracer in Pharmacokinetic and Metabolic Studies

The deuterium label allows for the tracking of the metabolic fate of ethyl acetoacetate or molecules synthesized from it in vivo and in vitro. Deuteration can also influence the pharmacokinetic and metabolic profiles of drugs.

Inhibition of Bacterial Biofilm Formation

Ethyl acetoacetate has been identified as an inhibitor of bacterial biofilm formation. Studies on *Yersinia enterocolitica* have shown that acetoacetate can reduce the mRNA transcripts of genes involved in motility, invasion, and adhesion.

Logical Relationship: Proposed Mechanism of Biofilm Inhibition



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Caption: Putative mechanism of biofilm inhibition by ethyl acetoacetate.

Spectral Data

The following tables summarize the key spectral data for ethyl acetoacetate. This information is crucial for the identification and characterization of both the labeled and unlabeled compounds.

¹³C NMR Spectral Data of Ethyl Acetoacetate

The ¹³C NMR spectrum of ethyl acetoacetate provides information on the carbon skeleton of the molecule.

Carbon Atom	Chemical Shift (δ , ppm)
C=O (ketone)	~200
C=O (ester)	~167
-O-CH ₂ -	~61
-CH ₂ -	~50
-CO-CH ₃	~30
-O-CH ₂ -CH ₃	~14

Note: Data is for the unlabeled compound and serves as a reference. The spectrum of the deuterated compound will show splitting of the signals for the deuterated carbons due to C-D coupling.

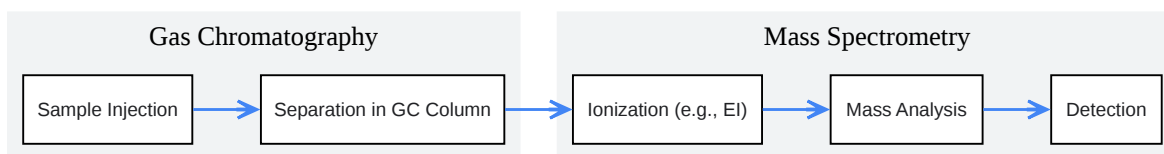
Mass Spectrometry Fragmentation of Ethyl Acetoacetate

The mass spectrum of ethyl acetoacetate shows characteristic fragmentation patterns that are useful for its identification.

m/z	Fragment Ion
130	[M] ⁺ (Molecular Ion)
115	[M - CH ₃] ⁺
88	[M - CH ₂ =C=O] ⁺
45	[C ₂ H ₅ O] ⁺
43	[CH ₃ CO] ⁺ (Base Peak)

Note: Data is for the unlabeled compound. For **Ethyl acetoacetate-d₅**, the masses of the molecular ion and fragments containing deuterium will be shifted accordingly.

Experimental Workflow: GC-MS Analysis



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Caption: General workflow for GC-MS analysis.

Safety and Handling

Ethyl acetoacetate and its deuterated form should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is a combustible liquid and may cause eye and skin irritation. Consult the Safety Data Sheet (SDS) for detailed safety information.

This technical guide provides a foundational understanding of **Ethyl acetoacetate-d5**. For specific applications, further optimization of the described protocols may be necessary.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Ethyl 2-ethylacetoacetate(607-97-6) ¹³C NMR [m.chemicalbook.com]
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